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Introduction
ASP-4058 is a novel and selective agonist for the sphingosine-1-phosphate (S1P) receptors 1

and 5 (S1P₁ and S1P₅).[1][2][3] It has demonstrated therapeutic potential in preclinical animal

models of autoimmune diseases, particularly those with neuro-inflammatory components like

multiple sclerosis. This document provides detailed application notes and protocols for the

utilization of ASP-4058 in relevant animal models, based on published preclinical research.

ASP-4058's mechanism of action involves the modulation of lymphocyte trafficking and

potentially direct effects within the central nervous system (CNS).[1][2] By activating S1P₁

receptors on lymphocytes, it causes their sequestration in secondary lymphoid organs,

reducing their infiltration into sites of inflammation. Its agonistic activity on S1P₅, which is

expressed on oligodendrocytes, suggests a potential role in promoting myelin sheath integrity

and repair.[1][2]

Data Presentation
In Vitro Receptor Activity
The following table summarizes the in vitro agonistic activity of ASP-4058 on human S1P

receptor subtypes, as determined by GTPγS binding assays.
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Receptor Subtype ASP-4058 EC₅₀ (nmol/L)
Fingolimod-P EC₅₀
(nmol/L)

S1P₁ 0.61 0.28

S1P₂ >1000 110

S1P₃ 720 0.69

S1P₄ 250 1.1

S1P₅ 0.77 0.32

Data sourced from Yamamoto et al., 2014.[1][2]

In Vivo Efficacy in EAE Models
The tables below summarize the efficacy of ASP-4058 in two different rodent models of

Experimental Autoimmune Encephalomyelitis (EAE), an animal model of multiple sclerosis.

Table 1: Prophylactic Efficacy of ASP-4058 in Lewis Rat EAE

Treatment
Group (n=10)

Dose
(mg/kg/day,
p.o.)

Day of Onset
(mean ± SEM)

Maximum
Clinical Score
(mean ± SEM)

Cumulative
Score (mean ±
SEM)

Vehicle (0.5%

MC)
- 10.9 ± 0.2 3.4 ± 0.2 20.1 ± 1.5

ASP-4058 0.03 12.1 ± 0.4 2.1 ± 0.5 9.0 ± 2.6

ASP-4058 0.1 No disease 0 0

ASP-4058 0.3 No disease 0 0*

p < 0.05 vs. Vehicle. Dosing from day 0 to 17 post-immunization. Data adapted from Yamamoto

et al., 2014.[1][2]

Table 2: Therapeutic Efficacy of ASP-4058 in SJL/J Mouse Relapsing-Remitting EAE
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Treatment Group
(n=8-9)

Dose (mg/kg/day,
p.o.)

First Relapse Rate
(%)

Mean Clinical
Score at Day 56

Vehicle (0.5% MC) - 100 2.1 ± 0.5

ASP-4058 0.1 22.2 0.3 ± 0.2

ASP-4058 0.3 0 0

p < 0.05 vs. Vehicle. Dosing from the first remission (day 21-25) to day 56 post-immunization.

Data adapted from Yamamoto et al., 2014.[1][2]

Experimental Protocols
Protocol 1: Induction of EAE in Lewis Rats (Prophylactic
Treatment)
Objective: To assess the prophylactic efficacy of ASP-4058 in an acute monophasic EAE

model.

Materials:

Female Lewis rats (8-10 weeks old)

Guinea pig spinal cord homogenate (GPSCH)

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

ASP-4058

Vehicle (e.g., 0.5% methylcellulose)

Syringes and needles for immunization and oral gavage

Procedure:

Immunization (Day 0):

Prepare an emulsion of GPSCH in CFA (1:1 ratio).
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Anesthetize rats and inject 0.1 mL of the emulsion intradermally into the footpad of the

right hind limb.

Treatment:

Prepare ASP-4058 in the chosen vehicle at the desired concentrations.

Administer ASP-4058 or vehicle orally once daily, starting from Day 0 and continuing until

the end of the observation period (e.g., Day 18).

Clinical Scoring:

Monitor the animals daily for clinical signs of EAE, starting from Day 7.

Use a standard scoring system:

0: No clinical signs

1: Limp tail

2: Hind limb weakness

3: Hind limb paralysis

4: Moribund or death

Protocol 2: Induction of Relapsing-Remitting EAE in
SJL/J Mice (Therapeutic Treatment)
Objective: To evaluate the therapeutic efficacy of ASP-4058 in a relapsing-remitting EAE

model.

Materials:

Female SJL/J mice (8-12 weeks old)

Proteolipid protein (PLP) 139-151 peptide

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
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Pertussis toxin (PTX)

ASP-4058

Vehicle (e.g., 0.5% methylcellulose)

Syringes and needles for immunization and oral gavage

Procedure:

Immunization (Day 0):

Prepare an emulsion of PLP 139-151 peptide in CFA.

Inject 0.1 mL of the emulsion subcutaneously at two sites on the back.

Administer pertussis toxin (e.g., 200 ng) intraperitoneally on Day 0 and Day 2.

Clinical Scoring and Treatment Initiation:

Monitor the mice daily for clinical signs of EAE using a standard scoring system (as

described in Protocol 1, with half points for intermediate signs).

Initiate treatment with ASP-4058 or vehicle at the onset of the first remission (typically

around Day 21-25).

Continued Treatment and Monitoring:

Administer ASP-4058 or vehicle orally once daily until the end of the study (e.g., Day 56).

Continue daily clinical scoring to assess the frequency and severity of relapses.

Mandatory Visualizations
Signaling Pathway of ASP-4058
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Caption: Signaling pathway of ASP-4058 as an S1P₁ and S1P₅ agonist.

Experimental Workflow for Prophylactic EAE Study
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Caption: Workflow for a prophylactic EAE study using ASP-4058.

Logical Relationship in Therapeutic EAE Study Design
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Caption: Logical flow of a therapeutic EAE study with ASP-4058.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for ASP-4058 in Animal
Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1667635#how-to-use-asp-4058-in-animal-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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